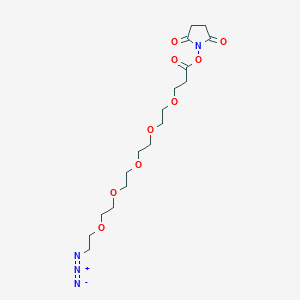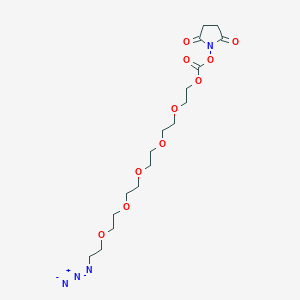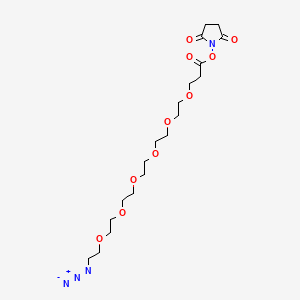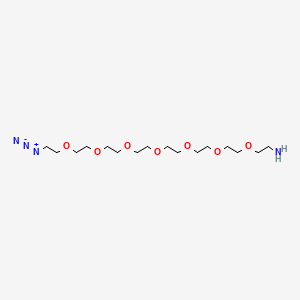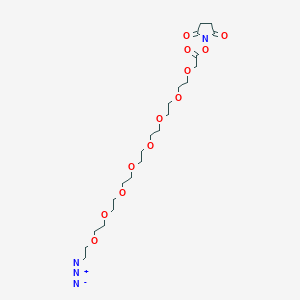
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1-(2-chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-
Übersicht
Beschreibung
- BAY 73-6691 is a phosphodiesterase inhibitor that selectively targets the PDE9A subtype.
- It was the first compound developed with this specific mechanism of action.
- The PDE9A enzyme is primarily expressed in the brain, particularly in regions like the cerebellum, neocortex, striatum, and hippocampus.
- Its role is to limit cGMP-mediated signal transduction following glutamate binding to NMDA receptors.
- By inhibiting PDE9A, BAY 73-6691 aims to enhance glutamate signaling, potentially improving learning and memory.
Wissenschaftliche Forschungsanwendungen
- BAY 73-6691 has significant research applications:
Neuropharmacology: It improves learning and memory in rodents.
Laboratory Research Tool: Widely used to study PDE9A function.
Alzheimer’s Treatment: Potential therapeutic use due to its effects on glutamate signaling.
Wirkmechanismus
- BAY 73-6691’s mechanism involves inhibiting PDE9A.
- Molecular targets: PDE9A enzyme.
- Pathways: Enhancement of glutamate signaling.
Biochemische Analyse
Biochemical Properties
BAY 73-6691 specifically inhibits the PDE9 enzyme, which hydrolyzes cyclic guanosine monophosphate (cGMP) . This enzyme is expressed primarily in the brain, with high concentrations in the cerebellum, neocortex, striatum, and hippocampus . BAY 73-6691 has been shown to interact with these enzymes, blocking cGMP degradation .
Cellular Effects
BAY 73-6691 has been shown to have various effects on cells and cellular processes. For instance, it has been found to improve learning and memory in elderly rats . It also reduces the neutrophil adhesion in sickle cell disease, suggesting that PDE9 inhibition in such cells may constitute an important strategy to inhibit the vaso-occlusive process in this disorder .
Molecular Mechanism
The molecular mechanism of action of BAY 73-6691 involves the inhibition of the PDE9 enzyme, leading to an increase in cGMP levels . This in turn enhances glutamate signaling, which is known to be involved in learning and memory . BAY 73-6691 also alters tau phosphorylation and synaptic related proteins through the cGMP/PKG/CREB pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY 73-6691 have been observed over time. For example, in a study involving 5/6 nephrectomized rats, two doses of BAY 73-6691 (1 mg/kg/day and 5 mg/kg/day) were given for 95 days . The study found that the treatment did not improve any cardiac and renal functional parameter .
Dosage Effects in Animal Models
In animal models, the effects of BAY 73-6691 vary with different dosages. For instance, in a study involving mice, it was found that the potency values for acetylcholine, nitric oxide, and sildenafil were significantly greater in mice treated chronically with BAY 73-6691 .
Metabolic Pathways
BAY 73-6691 is involved in the cGMP-PKG signaling pathway, MAPK signaling pathway, and calcium signaling pathway . It showed only slight effects on cardiac functional parameters .
Transport and Distribution
Given its role as a PDE9 inhibitor, it is likely to be distributed in tissues where PDE9 is expressed, including the brain, kidney, lung, heart, small intestine, prostate, bladder, and hematopoietic cells .
Vorbereitungsmethoden
- Synthetic routes for BAY 73-6691 are well-documented, although industrial production methods may vary.
- Unfortunately, specific reaction conditions are not widely available in the public domain.
Analyse Chemischer Reaktionen
- BAY 73-6691 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain proprietary.
- Major products formed from these reactions are not explicitly disclosed.
Vergleich Mit ähnlichen Verbindungen
- BAY 73-6691 is unique as the first selective PDE9A inhibitor.
- Similar compounds are not explicitly listed in the available information.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPXPXOAFQCNBS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028165 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
794568-92-6 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-73-6691 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794568926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY 73-6691 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAY-73-6691 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZTV3INTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




